Photocoloration Quantum Yield: 2.5-Fold Enhancement over Unsubstituted Parent
The 6'-morpholino-substituted compound (II, CAS 114747-48-7) exhibits a photocoloration quantum yield (Φ) of 0.5 in toluene at 297 K, measured via laser flash photolysis. This is 2.5-fold higher than the unsubstituted spironaphthoxazine (IV, CAS 27333-47-7, Φ = 0.2). The piperidino analog (III, CAS 114747-45-4) yields an identical Φ = 0.5, while the 8'-nitro derivative (I) reaches Φ = 0.7 via a distinct triplet pathway [1].
| Evidence Dimension | Photocoloration quantum yield (Φ) |
|---|---|
| Target Compound Data | Φ = 0.5 (toluene, 297 K) |
| Comparator Or Baseline | Unsubstituted parent (CAS 27333-47-7): Φ = 0.2; Piperidino analog (CAS 114747-45-4): Φ = 0.5; 8'-Nitro derivative: Φ = 0.7 |
| Quantified Difference | 2.5-fold higher than unsubstituted parent (0.5 vs. 0.2); equivalent to piperidino analog |
| Conditions | Laser flash photolysis in toluene solution at 297 K |
Why This Matters
Higher quantum yield translates to greater photocoloration efficiency per photon absorbed, enabling lower dye loading or faster coloration response in ophthalmic lenses and smart windows.
- [1] Kellmann, A., Tfibel, F., Guglielmetti, R. Effect of substituents on the photochromism of a spiro[indoline-naphthoxazine] under laser excitation. Journal of Photochemistry and Photobiology A: Chemistry, 91(2), 131–136 (1995). View Source
